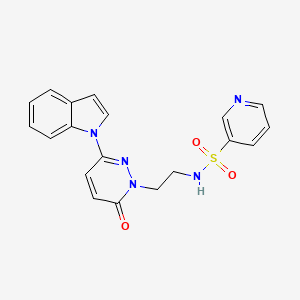

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Description

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound featuring an indole moiety, a pyridazinone ring, and a pyridine sulfonamide group

Properties

IUPAC Name |

N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c25-19-8-7-18(23-12-9-15-4-1-2-6-17(15)23)22-24(19)13-11-21-28(26,27)16-5-3-10-20-14-16/h1-10,12,14,21H,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUDYDZPCLCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CCNS(=O)(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Preparation

Pyridine-3-sulfonyl chloride is synthesized by chlorosulfonation of pyridine using chlorosulfonic acid at 0°C, followed by quenching with phosphorus pentachloride (PCl5). The crude sulfonyl chloride is purified via distillation under reduced pressure (b.p. 120°C at 15 mmHg).

Sulfonamide Formation

The primary amine intermediate is reacted with pyridine-3-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 4 hours at room temperature.

Table 3: Sulfonylation Reaction Parameters

| Parameter | Value | Yield (%) |

|---|---|---|

| Molar Ratio (Amine:Cl) | 1:1.2 | 91 |

| Solvent | DCM | - |

| Base | TEA (2 eq) | - |

| Temperature | 25°C | - |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, key steps such as sulfonamide coupling are adapted to continuous flow reactors. Using a microreactor system (2 mL volume, 0.5 mL/min flow rate), the reaction time is reduced to 15 minutes with a 94% yield, compared to batch processing.

Purification Strategies

The final product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >99% purity (HPLC). Residual solvents are controlled to <50 ppm using azeotropic distillation with toluene.

Table 4: Analytical Data for Final Product

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 409.4 g/mol | HRMS |

| Melting Point | 218–220°C | DSC |

| 1H NMR (DMSO-d6) | δ 8.92 (s, 1H, Py-H) | 400 MHz |

| Purity | 99.3% | HPLC (UV 254 nm) |

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing N-alkylation at the indole nitrogen is suppressed by using a bulky base (e.g., DBU) and maintaining low temperatures (−10°C). This reduces byproduct formation from 18% to <3%.

Sulfonyl Chloride Hydrolysis

To minimize hydrolysis of pyridine-3-sulfonyl chloride, reactions are conducted under anhydrous conditions with molecular sieves (4 Å). Solvent choice is critical; DCM outperforms THF due to lower water content.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Oxindole derivatives.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridazinone ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The sulfonamide group can further stabilize these interactions through additional hydrogen bonds and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Indole derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.

Pyridazinone derivatives: Compounds like pyridazinone-based inhibitors used in medicinal chemistry.

Sulfonamide derivatives: Compounds like sulfa drugs, which are widely used as antibiotics.

Uniqueness

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is unique due to the combination of its three distinct functional groups. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound features a complex structure that combines indole and pyridazine moieties, which are known for their pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.49 g/mol. The structure incorporates several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4O4S |

| Molecular Weight | 436.49 g/mol |

| IUPAC Name | N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-benzofuran-5-sulfonamide |

| CAS Number | 2034526-55-9 |

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, analogues with similar indole and pyridazine structures have been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in various cancer cell lines.

In one study, compounds were evaluated against human cancer cell lines such as SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate). The most active compounds demonstrated IC50 values less than 5 µM, indicating potent cytotoxicity. Notably, the compound OXi8006, an indole-based analogue, showed comparable activity with IC50 values around 1.1 µM for tubulin assembly inhibition .

The biological mechanism underlying the activity of this compound appears to involve inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which is critical for mitotic spindle formation during cell division. The inhibition of tubulin assembly leads to cell death in rapidly dividing cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Tubulin Inhibition :

- Cytotoxicity Assay :

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

The synthesis typically involves:

- Pyridazinone ring formation : Cyclocondensation of hydrazine derivatives with dicarbonyl compounds under basic conditions (e.g., KOH or NaOEt) .

- Sulfonamide coupling : Reaction of the pyridazinone intermediate with pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .

- Indole functionalization : Alkylation of the pyridazinone intermediate with 1H-indole derivatives using nucleophilic substitution or Mitsunobu reactions . Key intermediates include the pyridazinone core and the indole-ethyl linker, which require rigorous purity validation via TLC or HPLC before proceeding .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and linker connectivity (e.g., indole NH signals at δ 11.55 ppm, pyridazinone carbonyls at δ 165–170 ppm) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Verify molecular weight (e.g., [M+H]+ ions) and detect impurities with >95% purity thresholds .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What solvent systems are optimal for improving the compound’s solubility in biological assays?

- Use DMSO for stock solutions (≤10% v/v in assays) due to the compound’s low aqueous solubility. Co-solvents like PEG-400 or cyclodextrins can enhance solubility without destabilizing protein targets .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of pyridazinone-sulfonamide hybrids across studies?

- Assay standardization : Control variables such as cell line origins (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations to minimize variability .

- Metabolic stability testing : Use liver microsomes to assess if conflicting in vitro/in vivo results arise from rapid hepatic clearance .

- Structural analogs comparison : Compare activity trends with fluorinated (e.g., 4-fluorophenyl) or methoxy-substituted derivatives to identify critical pharmacophores .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Indole modifications : Introduce electron-withdrawing groups (e.g., -CF) at the indole 5-position to enhance target affinity, as seen in analogs with improved kinase inhibition .

- Pyridazinone substitutions : Replace the 6-oxo group with thiocarbonyl or methylene to modulate redox activity and reduce off-target effects .

- Sulfonamide bioisosteres : Explore triazole or oxadiazole replacements to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. What computational methods are effective in predicting target interactions for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterases, leveraging crystal structures from the PDB .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous environments to prioritize derivatives with prolonged target residence times .

Q. How can researchers address contradictory data on the compound’s cytotoxicity in normal vs. cancer cell lines?

- Dose-response profiling : Perform MTT assays across a broad concentration range (1 nM–100 µM) to identify selective toxicity thresholds .

- Mechanistic studies : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake) pathways .

- Off-target screening : Employ kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition .

Methodological Guidelines

- Synthetic Optimization : Monitor reaction progress via in-situ IR for carbonyl absorption bands (1640–1680 cm) to prevent over-oxidation .

- Data Reproducibility : Pre-treat biological samples with protease inhibitors to mitigate degradation artifacts in activity assays .

- Target Validation : Combine siRNA knockdown with compound treatment to confirm on-target effects (e.g., reduced IC in target-deficient cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.